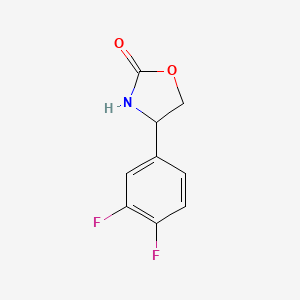

4-(3,4-Difluorophenyl)oxazolidin-2-one

描述

Structure

3D Structure

属性

CAS 编号 |

225641-91-8 |

|---|---|

分子式 |

C9H7F2NO2 |

分子量 |

199.15 g/mol |

IUPAC 名称 |

4-(3,4-difluorophenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C9H7F2NO2/c10-6-2-1-5(3-7(6)11)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13) |

InChI 键 |

AIWCAYRHYGGWKF-UHFFFAOYSA-N |

规范 SMILES |

C1C(NC(=O)O1)C2=CC(=C(C=C2)F)F |

产品来源 |

United States |

Synthetic Methodologies and Reaction Chemistry for 4 3,4 Difluorophenyl Oxazolidin 2 One

Retrosynthetic Analysis and Key Precursors for 4-(3,4-Difluorophenyl)oxazolidin-2-one

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgscitepress.org For this compound, the primary disconnection breaks the C-O and N-C bonds of the heterocyclic ring. This approach identifies the key precursors required for its synthesis.

The most logical disconnection of the oxazolidin-2-one ring points to a 1,2-amino alcohol as the core building block. This disconnection reveals that 2-amino-1-(3,4-difluorophenyl)ethanol is the principal precursor. This intermediate contains the necessary carbon skeleton and the stereocenter that will become the C4 position of the target molecule. The second component required is a one-carbon carbonyl source to form the cyclic carbamate (B1207046).

Key precursors identified through this analysis are:

2-amino-1-(3,4-difluorophenyl)ethanol : This is the foundational precursor, providing the difluorophenyl group and the amino alcohol functionality. Its synthesis can be envisioned from 3,4-difluorobenzaldehyde via methods such as cyanohydrin formation followed by reduction, or from 1-(3,4-difluorophenyl)ethanone through asymmetric reduction and amination strategies.

Carbonyl Source : A reagent is needed to deliver the carbonyl group for the cyclization step. Common choices include hazardous reagents like phosgene (B1210022) or its safer liquid equivalent, triphosgene . Milder and greener alternatives include diethyl carbonate , N,N'-Carbonyldiimidazole (CDI) , or even carbon dioxide (CO2) under catalytic conditions. researchgate.netorganic-chemistry.org

This retrosynthetic strategy simplifies the complex target into manageable and accessible starting materials, guiding the design of a practical synthetic route.

Established Synthetic Routes to the Oxazolidinone Core Structure

The oxazolidin-2-one scaffold is a prominent feature in many biologically active compounds and chiral auxiliaries, leading to the development of numerous reliable synthetic methods. acs.orgresearchgate.net

Cyclization Strategies for Oxazolidin-2-one Ring Formation

From β-Amino Alcohols : The most direct method involves the reaction of a β-amino alcohol with a carbonylating agent. Phosgene was historically used but is now often replaced by safer alternatives due to its extreme toxicity. nih.govbioorg.org Diethyl carbonate and urea (B33335) are common, more benign reagents that react with amino alcohols at elevated temperatures to yield oxazolidinones. organic-chemistry.org

From Aziridines : Chiral aziridines can serve as valuable precursors. The reaction of an aziridine (B145994) with carbon dioxide, often catalyzed by a Lewis acid or base, can lead to the regioselective formation of oxazolidin-2-ones. researchgate.netd-nb.info This method can be highly stereospecific, with the stereochemistry of the aziridine being transferred to the product.

From Alkenes : More advanced methods involve the direct oxyamination or aminohydroxylation of alkenes. For instance, palladium-catalyzed intramolecular aminohydroxylation provides a route to various heterocycles, including oxazolidinones, with good yields and diastereoselectivity. organic-chemistry.org

Below is a table summarizing common cyclization strategies.

| Precursor | Carbonyl Source | Typical Conditions | Reference |

|---|---|---|---|

| β-Amino Alcohol | Phosgene / Triphosgene | Base (e.g., Pyridine), Low Temperature | nih.gov |

| β-Amino Alcohol | Diethyl Carbonate | Base (e.g., K2CO3), High Temperature | nih.gov |

| Aziridine | Carbon Dioxide (CO2) | Catalyst (e.g., Lewis Acid), Pressure | researchgate.netd-nb.info |

| Allylic Amine | Carbon Dioxide (CO2) | Electrochemical Mediation | organic-chemistry.org |

Stereoselective Synthesis Approaches for Chiral Oxazolidinones

Since the C4 position of this compound is a stereocenter, controlling its stereochemistry is often a primary goal, especially for pharmaceutical applications. Chiral oxazolidinones are widely used as Evans auxiliaries in asymmetric synthesis. acs.orgnih.gov

Several strategies exist for achieving stereoselectivity:

Chiral Pool Synthesis : This approach utilizes readily available, enantiomerically pure starting materials. For instance, chiral α-amino acids, such as L-phenylglycine or its derivatives, can be reduced to the corresponding chiral β-amino alcohols, which are then cyclized to form enantiopure oxazolidinones with retention of configuration. acs.orgbioorg.org A patented method describes the reduction of N-Boc-L-phenylglycine to N-Boc-L-phenylglycinol, followed by a catalyst-induced ring closure to yield (S)-4-phenyl-2-oxazolidinone. google.com

Asymmetric Catalysis : This powerful strategy creates the desired stereocenter during the reaction sequence. Examples include the asymmetric reduction of α-amino ketones or the enantioselective opening of prochiral epoxides with an amine source. Chiral organocatalysts and metal complexes have been developed to facilitate these transformations with high enantioselectivity. organic-chemistry.org

Resolution : A racemic mixture of the final product or a key intermediate can be separated into its constituent enantiomers through classical resolution techniques, such as fractional crystallization with a chiral resolving agent, or through chiral chromatography.

Development of Novel Synthetic Protocols for this compound

Modern synthetic chemistry emphasizes the development of protocols that are not only efficient but also selective and environmentally sustainable.

Catalytic Methods for Enhanced Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions under milder conditions, reducing waste, and improving selectivity.

Metal-Catalyzed Cycloadditions : The reaction of aziridines with CO2 can be significantly enhanced by various metal catalysts. For example, binuclear tridentate copper(I) complexes have been shown to catalyze the synthesis of oxazolidinones from propargylic amines and CO2 under mild conditions. organic-chemistry.org Similarly, protonated porphyrins have been investigated as bifunctional catalysts for the metal-free synthesis of N-alkyl-oxazolidinones from aziridines and CO2, promoting the reaction through synergistic activation of both reactants. d-nb.info

Palladium-Catalyzed Reactions : Palladium catalysts are versatile tools for C-N and C-O bond formation. Methods such as the intramolecular aminohydroxylation of alkenes or the N-arylation of existing 2-oxazolidinones with aryl bromides are well-established. organic-chemistry.org

Iron-Catalyzed Synthesis : Iron, being an abundant and non-toxic metal, is an attractive catalyst. Fe-catalyzed reactions of allyl alcohols and aryl hydroxylamines have been developed to form substituted oxazolidines, which are related structures. researchgate.net

The table below highlights some modern catalytic approaches.

| Catalyst Type | Reaction | Advantages | Reference |

|---|---|---|---|

| Copper(I) Complex | Propargylic amine + CO2 | Mild reaction conditions | organic-chemistry.org |

| Palladium | Intramolecular Aminohydroxylation | High diastereoselectivity | organic-chemistry.org |

| Protonated Porphyrins | Aziridine + CO2 | Metal-free, synergistic activation | d-nb.info |

| Silver | Propargylic amines + CO2 | Excellent yields, mild conditions | organic-chemistry.org |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govmdpi.com Applying these principles to the synthesis of this compound can lead to more sustainable manufacturing processes. boehringer-ingelheim.comsemanticscholar.org

Key green chemistry considerations include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The cycloaddition of CO2 to an aziridine is a highly atom-economical reaction, as all atoms from both reactants are incorporated into the product.

Use of Safer Solvents and Reagents : A primary goal is to replace toxic reagents like phosgene with safer alternatives such as CO2 or dimethyl carbonate. researchgate.net The choice of solvent is also critical; replacing volatile organic compounds (VOCs) with greener solvents like water, supercritical CO2, or bio-based solvents like ethyl lactate (B86563) can significantly reduce the environmental impact. totalpharmaceuticaltopics.com

Energy Efficiency : Utilizing catalytic methods often allows reactions to proceed at lower temperatures and pressures, thereby reducing energy consumption. Microwave-assisted synthesis is another technique that can accelerate reactions and improve energy efficiency. organic-chemistry.org

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Chemical Transformations and Derivatization Studies of the this compound Scaffold

The chemical reactivity of the 4-aryloxazolidin-2-one scaffold is primarily centered around the secondary amine within the heterocyclic ring and, to a lesser extent, the aromatic moiety. Derivatization is a key strategy to modulate the pharmacological properties of the core structure.

N-Functionalization: The most common transformation for oxazolidin-2-ones is functionalization at the N-3 position. This is typically achieved through N-acylation, N-alkylation, or N-arylation reactions. These modifications are crucial for building the complex side chains often required for biological activity.

N-Acylation: The introduction of an acyl group at the nitrogen atom is a fundamental step in the synthesis of many oxazolidinone-based drugs. Mild and efficient methods have been developed for this transformation, often employing acid fluorides or mixed anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine. The use of pivaloyl chloride with an acid and triethylamine is another effective one-pot method. For a compound like this compound, N-acylation would proceed by deprotonation of the N-H bond, followed by nucleophilic attack on the acylating agent.

N-Arylation and N-Alkylation: Palladium-catalyzed cross-coupling reactions are frequently used to introduce aryl or heteroaryl substituents at the nitrogen position. Similarly, alkyl groups can be introduced using alkyl halides under basic conditions. These derivatizations allow for the exploration of a wide chemical space, which is essential for structure-activity relationship (SAR) studies.

Table 1: Representative N-Functionalization Reactions for Oxazolidin-2-one Scaffolds

| Reaction Type | Reagents & Conditions | Expected Product with this compound |

|---|---|---|

| N-Acylation | Acid Chloride (R-COCl), Triethylamine, CH₂Cl₂, RT | 3-Acyl-4-(3,4-difluorophenyl)oxazolidin-2-one |

| N-Acylation | Carboxylic Acid, Pivaloyl Chloride, Triethylamine, RT | 3-Acyl-4-(3,4-difluorophenyl)oxazolidin-2-one |

Data in this table is based on general methodologies for oxazolidin-2-ones and represents expected outcomes for the title compound.

Transformations of the Aryl Group: The 3,4-difluorophenyl group is generally stable, but it can participate in certain reactions. For instance, nucleophilic aromatic substitution (SNAr) could be possible under specific conditions, where one of the fluorine atoms is displaced by a potent nucleophile. However, such reactions are less common than transformations on the oxazolidinone ring itself.

Mechanistic Elucidation of Key Synthetic Steps for this compound Formation

The formation of the 4-aryloxazolidin-2-one ring can be achieved through several synthetic pathways. Mechanistic studies, including computational and experimental approaches, have shed light on the intricate steps involved in these cyclization reactions.

From Amino Alcohols: A prevalent method for synthesizing 4-substituted oxazolidin-2-ones involves the cyclization of a corresponding 2-amino-1-phenylethanol (B123470) derivative. The synthesis of this compound would likely start from 2-amino-1-(3,4-difluorophenyl)ethanol. The cyclization is typically achieved using a carbonylating agent such as phosgene, carbonyldiimidazole (CDI), or a dialkyl carbonate.

The mechanism involves two key steps:

Carbamate Formation: The amino group of the amino alcohol attacks the carbonylating agent to form an intermediate, such as a carbamoyl (B1232498) chloride (with phosgene) or an activated carbamate.

Intramolecular Cyclization: The hydroxyl group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the intermediate. This is followed by the elimination of a leaving group (e.g., HCl, imidazole) to yield the cyclic oxazolidinone product. This ring-closing step is typically irreversible and drives the reaction to completion.

From Epoxides or Aziridines: Alternative synthetic routes utilize ring-opening and cyclization cascades starting from epoxides or aziridines. For instance, the reaction of an epoxide with an isocyanate can lead to the formation of an oxazolidinone. Theoretical studies on similar reactions suggest an asynchronous concerted pathway where the ring-opening of the epoxide and the nucleophilic attack by the isocyanate nitrogen occur in a single, albeit not perfectly synchronized, step. nih.gov

Via Curtius Rearrangement: A stereoselective approach involves the use of an asymmetric aldol (B89426) reaction followed by a modified Curtius rearrangement. nih.gov In this pathway, a β-hydroxy carbonyl compound is converted into an acyl azide (B81097). Upon heating, the acyl azide undergoes a Curtius rearrangement to form an isocyanate intermediate. This is immediately followed by an in-situ intramolecular cyclization, where the hydroxyl group attacks the isocyanate to form the oxazolidinone ring. This method is particularly valuable for controlling the stereochemistry at the C4 and C5 positions.

Table 2: Key Mechanistic Pathways for Oxazolidin-2-one Formation

| Synthetic Pathway | Key Intermediate | Mechanistic Feature |

|---|---|---|

| From Amino Alcohol | Activated Carbamate | Intramolecular SNAcyl substitution |

| From Epoxide + Isocyanate | Zwitterionic Species | Asynchronous concerted cycloaddition nih.gov |

| Curtius Rearrangement | Isocyanate | Intramolecular addition of hydroxyl to isocyanate nih.gov |

This table summarizes general mechanisms applicable to the synthesis of 4-aryloxazolidin-2-ones.

Advanced Structural Characterization and Conformational Analysis of 4 3,4 Difluorophenyl Oxazolidin 2 One

Solid-State Conformational Studies via X-ray Crystallography

X-ray crystallography provides definitive information about the arrangement of atoms in a crystalline solid, offering precise measurements of bond lengths, bond angles, and torsion angles. st-andrews.ac.uk For 4-(3,4-Difluorophenyl)oxazolidin-2-one, a crystallographic study would reveal the conformation of the oxazolidinone ring and the relative orientation of the 3,4-difluorophenyl substituent.

Based on studies of similar 4- and 5-substituted oxazolidin-2-ones, the five-membered oxazolidinone ring is expected to adopt a non-planar, envelope or twisted conformation. nih.gov For instance, in the crystal structure of 4-(3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-yl)-2-methoxyphenol, the oxazolidine (B1195125) ring adopts an envelope conformation where the nitrogen atom is at the flap position. nih.gov The dihedral angle between the phenyl group and the mean plane of the oxazolidinone ring is a critical parameter. In the case of (4R,5S)-4-methyl-3-methylsulfinyl-5-phenyl-1,3-oxazolidin-2-one, the phenyl group subtends a dihedral angle of 56.40 (5)° with the mean plane of the oxazolidinone ring. For this compound, the difluorophenyl ring would likely be oriented to minimize steric hindrance with the oxazolidinone core.

A hypothetical table of crystallographic data for this compound, based on typical values for related structures, is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 8-12 |

| b (Å) | ~ 5-9 |

| c (Å) | ~ 15-20 |

| β (°) | ~ 90-105 |

| Volume (ų) | ~ 1200-1600 |

| Z | 4 |

| Calculated Density (g/cm³) | ~ 1.4-1.6 |

This table is illustrative and not based on experimental data for the title compound.

Solution-State Conformation Analysis using Advanced Spectroscopic Techniques

The conformation of a molecule in solution can differ significantly from its solid-state structure. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating solution-state conformations. For this compound, ¹H and ¹³C NMR would confirm the basic structure, while advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy would provide information about through-space proximities of protons, helping to define the preferred conformation. researchgate.net

The vicinal coupling constants (³J) between protons on the oxazolidinone ring can be used to determine the torsion angles via the Karplus equation. For example, the coupling constants between H4 and the two H5 protons would indicate the puckering of the ring. In related 3,4,5-substituted oxazolidin-2-ones, differences in chemical shifts and coupling constants have been used to assign syn and anti-isomers. researchgate.net

A representative table of expected ¹H NMR chemical shifts for the oxazolidinone ring protons is provided below.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| H4 | ~ 4.5 - 5.0 | dd |

| H5a | ~ 4.0 - 4.5 | dd |

| H5b | ~ 3.5 - 4.0 | dd |

| NH | ~ 5.0 - 6.5 | br s |

This table is illustrative and based on general values for similar structures. researchgate.netresearchgate.net

Furthermore, ¹⁹F NMR would be particularly informative for this compound, providing insights into the electronic environment of the fluorine atoms and potentially serving as a sensitive probe for conformational changes. diva-portal.org

Vibrational Spectroscopy for Intermolecular Interaction Analysis in this compound Systems

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a valuable technique for identifying functional groups and studying intermolecular interactions. nih.gov In the solid state, the vibrational frequencies can be sensitive to the crystalline environment and the nature of intermolecular forces, such as hydrogen bonding. researchgate.net

For this compound, the key vibrational modes would include the N-H stretch, the C=O stretch of the carbamate (B1207046), and various vibrations of the difluorophenyl ring. The position of the N-H stretching band can indicate the extent of hydrogen bonding; a shift to lower wavenumbers is typically observed when the N-H group acts as a hydrogen bond donor. Similarly, the C=O stretching frequency can be influenced by hydrogen bonding to the carbonyl oxygen.

A table of characteristic vibrational frequencies is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Carbonyl) | 1720 - 1760 |

| C=C Stretch (Aromatic) | 1500 - 1600 |

| C-F Stretch | 1100 - 1300 |

This table is based on typical values for oxazolidinones and fluorinated aromatic compounds. researchgate.netresearchgate.net

Analysis of these vibrational modes in different polymorphic forms, if they exist, could reveal differences in intermolecular interactions that stabilize each crystal lattice. dntb.gov.ua

Chiroptical Properties and Absolute Stereochemical Assignments of this compound Enantiomers

Since the C4 position of this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiroptical techniques, such as optical rotation, electronic circular dichroism (ECD), and vibrational circular dichroism (VCD), are essential for distinguishing between these enantiomers and assigning their absolute configuration (R or S). researchgate.net

VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, is particularly powerful for determining the absolute configuration of chiral molecules in solution. nih.gov By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations for a specific enantiomer, an unambiguous assignment of the absolute stereochemistry can be made. ru.nl This technique is highly sensitive to the molecular conformation. researchgate.net

The specific rotation of oxazolidinones can be highly solvent-dependent. For instance, (S)-4-isopropyl-oxazolidin-2-one is dextrorotatory in chloroform (B151607) but levorotatory in ethanol. researchgate.net A similar dependency might be expected for the enantiomers of this compound. Chiral separation techniques, such as capillary electrophoresis with chiral selectors, would be necessary to isolate and study the individual enantiomers. nih.gov

Investigation of Polymorphism and Solid-State Forms of this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form. rsc.org Different polymorphs of a pharmaceutical compound can have different physicochemical properties, including solubility, stability, and bioavailability. criver.com Therefore, a thorough investigation of polymorphism is a critical aspect of drug development.

The potential for polymorphism in this compound could be investigated through a variety of screening techniques. criver.com These typically involve crystallizing the compound from a wide range of solvents under different conditions (e.g., temperature, evaporation rate). The resulting solid forms would be characterized by techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). rsc.orgresearchgate.net

PXRD provides a unique "fingerprint" for each crystalline form. DSC can be used to identify melting points and solid-solid phase transitions, which are characteristic of different polymorphs. For example, a study on the antibiotic linezolid, which contains a substituted phenyloxazolidinone core, identified two anhydrous polymorphic forms with distinct thermal behaviors. nih.gov The conformational flexibility of the this compound molecule could contribute to its ability to pack in different ways in the crystal lattice, leading to polymorphism. rsc.org

Computational Chemistry and Cheminformatics Studies of 4 3,4 Difluorophenyl Oxazolidin 2 One

Quantum Chemical Calculations (DFT, Ab Initio) on Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 4-(3,4-Difluorophenyl)oxazolidin-2-one. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity indices.

Detailed Research Findings: DFT studies on similar oxazolidinone scaffolds have been performed to understand their fundamental electronic properties. nih.gov Calculations using basis sets like 6-311++G(d,p) help in optimizing the molecular geometry to its lowest energy state. researchgate.net Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between HOMO and LUMO (HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the difluorophenyl ring acts as an electron-withdrawing group, which influences the electron density across the molecule. This is reflected in the Molecular Electrostatic Potential (MEP) map, where regions of negative potential (red/yellow) indicate likely sites for electrophilic attack, and positive potential areas (blue) suggest sites for nucleophilic attack. researchgate.net Natural Bond Orbital (NBO) analysis can further reveal details about intramolecular charge transfer and the stabilization energy associated with electronic delocalization. researchgate.net

Table 1: Calculated Electronic Properties of an Oxazolidinone Analog using DFT

| Property | Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

Molecular Docking Simulations with Putative Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking simulations are employed to identify potential biological targets and understand its binding mode.

Detailed Research Findings: Oxazolidinones are a known class of antibiotics that target the bacterial ribosome, specifically the 50S subunit, to inhibit protein synthesis. nih.gov Docking studies on derivatives of this class have been performed against targets like the Staphylococcus aureus ribosome (PDB: 4WFA). mdpi.com These simulations help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the oxazolidinone core and the amino acid or nucleotide residues in the target's binding pocket.

The 3,4-difluorophenyl group can engage in favorable hydrophobic and van der Waals interactions, while the oxygen and nitrogen atoms of the oxazolidinone ring can act as hydrogen bond acceptors or donors. nih.gov Docking scores, which estimate the binding affinity (e.g., in kcal/mol), are used to rank different poses and compounds. impactfactor.org Besides antibacterial targets, oxazolidinone derivatives have been docked against other enzymes, such as Cyclin-Dependent Kinases (CDKs) in cancer research and UDP-N-acetylmuramoyl-L-alanine:D-glutamate ligase (MurD) in bacteria. nih.gov

Table 2: Representative Molecular Docking Results for Oxazolidinone Derivatives

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| S. aureus Ribosome | 4WFA | -7.5 to -9.0 | U2585, G2505, A2451 |

| Cyclin-Dependent Kinase 2 | 1HCK | -8.2 | Lys33, Gln131, Asp145 |

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-target complex over time, complementing the static picture provided by molecular docking. mdpi.com

Detailed Research Findings: Following docking, MD simulations are often run for tens to hundreds of nanoseconds to assess the stability of the predicted binding pose of the oxazolidinone derivative. nih.gov These simulations model the movement of atoms and molecules, providing a detailed view of the conformational changes in both the ligand and the protein. researchgate.net

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to check for stability and convergence of the simulation. A stable RMSD indicates that the ligand remains securely in the binding pocket. nih.gov Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein upon ligand binding. Furthermore, MD simulations allow for the detailed study of the persistence of intermolecular interactions, like hydrogen bonds, over the simulation period, confirming their importance for binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity.

Detailed Research Findings: For analogs of this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. nih.govbenthamdirect.com These models require a set of structurally similar molecules with known biological activities and a reliable alignment of the structures. nih.govunar.ac.id

CoMFA calculates steric and electrostatic fields around the molecules, while CoMSIA includes additional fields like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. mdpi.com The resulting models are often visualized as contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease activity. For instance, a contour map might indicate that bulky substituents in a certain region are favorable for activity (steric field) or that an electronegative group is preferred in another area (electrostatic field). nih.govbenthamdirect.com Statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (R²) are used to assess the predictive power of the QSAR model. nih.govbenthamdirect.com

Table 3: Statistical Validation of a 3D-QSAR Model for Oxazolidinone Analogs

| Parameter | CoMFA Model | CoMSIA Model | Description |

|---|---|---|---|

| q² (Cross-validated R²) | 0.681 | 0.599 | Indicates the internal predictive ability of the model. |

| R² (Non-cross-validated R²) | 0.991 | 0.895 | Measures the goodness of fit of the model. |

| Standard Error (SE) | 0.054 | 0.062 | Indicates the absolute error of the predictions. |

Pharmacophore Modeling and Virtual Screening Strategies based on this compound

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

Detailed Research Findings: A pharmacophore model can be generated based on the structure of this compound. This can be done either based on a known active ligand (ligand-based) or the structure of the target's active site (structure-based). dovepress.comslideshare.net The key features would likely include a hydrogen bond acceptor (from the carbonyl oxygen), a hydrogen bond donor (from the N-H group), and an aromatic/hydrophobic region (the difluorophenyl ring). nih.gov

Once developed, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases. pharmacophorejournal.com The goal is to identify new molecules that match the pharmacophoric features and spatial constraints, and thus are likely to bind to the same target and exhibit similar biological activity. researchgate.net This approach is a powerful tool for hit identification in the early stages of drug discovery, allowing for the efficient exploration of vast chemical space to find novel scaffolds. mdpi.comnih.gov

Table 4: Potential Pharmacophoric Features of this compound

| Feature Type | Description |

|---|---|

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the oxazolidinone ring. |

| Hydrogen Bond Donor (HBD) | Nitrogen atom (N-H) in the oxazolidinone ring. |

| Aromatic Ring (AR) | The 3,4-difluorophenyl ring. |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, which are crucial for its development as a drug.

Detailed Research Findings: Various computational tools and models are available to predict the ADME properties of this compound. These predictions are often based on its physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and hydrogen bond donor/acceptor counts. cambridge.org

A common starting point is the evaluation against "drug-likeness" rules, such as Lipinski's Rule of Five. nih.govmdpi.com For this compound, these properties generally fall within acceptable ranges. Further computational models can predict properties like human intestinal absorption, Caco-2 cell permeability, blood-brain barrier penetration, and interaction with cytochrome P450 (CYP) enzymes, which are key for metabolism. mdpi.comfrontiersin.org For example, high gastrointestinal absorption and low potential for CYP inhibition are desirable properties for an orally administered drug. mdpi.com These in silico predictions help prioritize compounds for further experimental testing. nih.govjaptronline.com

Table 5: Predicted ADME Properties for this compound

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | ~213 g/mol | Complies with Lipinski's rule (<500) |

| logP | ~1.5 | Good balance between solubility and permeability |

| Polar Surface Area (TPSA) | ~49 Ų | Likely good intestinal absorption |

| H-Bond Donors | 1 | Complies with Lipinski's rule (<5) |

| H-Bond Acceptors | 3 | Complies with Lipinski's rule (<10) |

| Blood-Brain Barrier | Low to Moderate | May have limited CNS effects |

Preclinical Biological Activity and Molecular Mechanism of Action of 4 3,4 Difluorophenyl Oxazolidin 2 One

In Vitro Screening Methodologies and Assays for Biological Activity

To determine the biological activity of a compound like 4-(3,4-difluorophenyl)oxazolidin-2-one, a variety of in vitro screening methods and assays would typically be conducted. These initial tests are designed to identify and quantify the compound's effect on biological targets, such as enzymes, receptors, or whole cells.

For a compound belonging to the oxazolidinone class, primary screening would likely focus on its antimicrobial properties. This would involve determining the minimum inhibitory concentration (MIC) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Should the compound exhibit other biological activities, a broader range of assays would be employed. For instance, if anticancer activity is suspected, cytotoxicity assays against various cancer cell lines would be performed. These assays measure the concentration of the compound required to kill a certain percentage of the cells (e.g., IC50 or GI50 values).

Table 1: Representative In Vitro Screening Assays

| Assay Type | Purpose | Example Method |

| Antimicrobial Susceptibility | To determine the potency of an antibacterial agent. | Broth microdilution or agar (B569324) dilution to determine Minimum Inhibitory Concentration (MIC). |

| Cytotoxicity | To assess the toxicity of a compound to cells. | MTT, XTT, or CellTiter-Glo assays to measure cell viability and proliferation. |

| Enzyme Inhibition | To measure the ability of a compound to inhibit a specific enzyme. | Biochemical assays measuring enzyme activity in the presence of varying concentrations of the inhibitor. |

| Receptor Binding | To determine the affinity of a compound for a specific receptor. | Radioligand binding assays or surface plasmon resonance (SPR). |

This table represents common methodologies and does not reflect specific data for this compound due to a lack of available information.

Target Identification and Validation Studies at the Molecular Level

Once a biological activity is confirmed through in vitro screening, the next crucial step is to identify the specific molecular target of the compound. For the oxazolidinone class, the primary target is the bacterial ribosome.

Target identification and validation studies for a novel oxazolidinone derivative would aim to confirm its interaction with the ribosome. This could involve techniques such as:

Affinity Chromatography: Using the compound as a bait to isolate its binding partners from cellular extracts.

Genetic and Molecular Biology Approaches: Studying mutations in potential target genes that confer resistance to the compound.

Computational Modeling and Docking: Predicting the binding site and interaction of the compound with its putative target.

Investigation of Molecular Mechanism of Action (MoA) at the Subcellular Level

Understanding the molecular mechanism of action (MoA) involves elucidating the downstream cellular events that occur after the compound binds to its target. For oxazolidinones, this involves a detailed investigation of how ribosomal binding leads to the inhibition of protein synthesis.

Studies in this area would explore:

The precise binding site on the 50S ribosomal subunit.

The effect on different stages of protein synthesis (initiation, elongation, termination).

Whether the compound interferes with the binding of other essential molecules to the ribosome.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound.

Rational Design and Synthesis of Analogs for SAR Elucidation

To conduct SAR studies, a series of analogs of this compound would be rationally designed and synthesized. These modifications would systematically alter different parts of the molecule, such as the difluorophenyl ring and the oxazolidinone core.

Impact of Structural Modifications on In Vitro Biological Activity Profiles

The synthesized analogs would then be subjected to the same in vitro assays as the parent compound. By comparing the biological activities of these analogs, researchers can deduce which structural features are essential for activity and which can be modified to improve the compound's profile.

Resistance Mechanism Studies in Model Organisms and Cellular Systems

The development of resistance is a major challenge for antimicrobial agents. Therefore, understanding the potential mechanisms of resistance to a new compound is a critical part of its preclinical evaluation.

For oxazolidinones, common resistance mechanisms include:

Target Site Mutations: Alterations in the 23S rRNA gene or ribosomal proteins L3 and L4 can reduce the binding affinity of the drug.

Enzymatic Modification: The Cfr (chloramphenicol-florfenicol resistance) gene encodes a methyltransferase that modifies the ribosomal binding site, leading to resistance.

Studies to investigate resistance to a new oxazolidinone would typically involve generating resistant mutants in the laboratory by exposing bacteria to sub-lethal concentrations of the compound over time. The genetic and biochemical differences between the resistant and susceptible strains would then be analyzed to identify the mechanism of resistance.

Exploration of Cellular Uptake and Efflux Mechanisms in In Vitro Models

The ability of a therapeutic agent to reach its intracellular target is fundamentally governed by its passage across the cell membrane. This involves a complex interplay of cellular uptake and efflux mechanisms. While direct studies specifically investigating the cellular transport of this compound are not extensively available in publicly accessible literature, insights can be drawn from research on the broader class of oxazolidinones and general principles of drug transport studied in various in vitro models.

In vitro cell culture models, such as the Caco-2 (human colorectal adenocarcinoma) and Madin-Darby Canine Kidney (MDCK) cell lines, are standard tools for predicting the intestinal absorption and renal transport of drug candidates. nih.gov These cells form polarized monolayers, creating a barrier that mimics the epithelium, and are used to assess the bidirectional transport of compounds.

For the parent compound, oxazolidin-2-one, and several of its derivatives, studies using Caco-2 and MDCK cell lines have indicated that passive diffusion is a primary mechanism of transport across the cell membrane. nih.gov The rate of this passage was found to be linearly related to the lipophilicity of the compounds. This suggests that the physicochemical properties of the oxazolidinone scaffold, particularly its lipid solubility, play a crucial role in its ability to permeate cells. Given that this compound possesses a difluorophenyl group, which increases lipophilicity, it is plausible that it would also cross cellular membranes via passive diffusion.

Interestingly, for some oxazolidinone derivatives, transport rates were higher than what would be predicted by their lipophilicity alone. nih.gov Further investigation into these specific cases revealed a saturable transport process, which is indicative of a carrier-mediated facilitated diffusion mechanism. nih.gov This suggests that while passive diffusion is a key factor, certain structural modifications to the oxazolidinone core may enable interaction with cellular transporter proteins.

The following table summarizes the general findings on the transport mechanisms for the oxazolidin-2-one class of compounds based on in vitro studies.

| Transport Mechanism | Description | Evidence from Oxazolidinone Studies | Relevance to this compound |

| Passive Diffusion | Movement of a substance across a cell membrane down its concentration gradient without the use of cellular energy. | The transepithelial passage rates of oxazolidin-2-one and several derivatives in Caco-2 and MDCK cells were similar in both apical-to-basolateral and basolateral-to-apical directions and were linearly dependent on the initial concentration. nih.gov | The lipophilic nature imparted by the difluorophenyl group suggests that passive diffusion is a likely mechanism of cellular uptake. |

| Facilitated Diffusion | A type of passive transport that involves the use of a carrier protein to move a substance across a membrane. | Some oxazolidinone derivatives exhibited saturable transport that was not affected by energy depletion, suggesting the involvement of a carrier protein. nih.gov | It is possible that this compound could also be a substrate for certain uptake transporters, though specific transporters have not been identified. |

Metabolic Pathways and Biotransformation Studies of 4 3,4 Difluorophenyl Oxazolidin 2 One

In Vitro Metabolic Stability Assays using Subcellular Fractions and Recombinant Enzymes

In vitro metabolic stability assays are fundamental in early drug discovery to predict a compound's persistence in the body. These assays measure the rate at which a compound is metabolized by drug-metabolizing enzymes. The primary systems used are liver subcellular fractions, such as microsomes and S9 fractions, and intact cells like hepatocytes. nih.gov

Liver Microsomes: These preparations contain a high concentration of Phase I cytochrome P450 (CYP450) enzymes, which are major drivers of oxidative metabolism. nih.gov When a compound like 4-(3,4-Difluorophenyl)oxazolidin-2-one is incubated with liver microsomes in the presence of necessary cofactors (e.g., NADPH), the primary reactions observed are oxidations and reductions. jumedicine.com

Hepatocytes: Intact liver cells provide a more complete picture of metabolism as they contain both Phase I and Phase II enzymes, as well as transporters. nih.gov Incubating the compound with hepatocytes can reveal a broader range of metabolites, including conjugated products from Phase II reactions.

Recombinant Enzymes: To identify the specific enzymes responsible for metabolism, the compound can be incubated with individual, recombinantly expressed CYP450 isoforms (e.g., CYP3A4, CYP2C9, CYP2D6). nih.govmdpi.com

The primary endpoints of these assays are the compound's half-life (t½) and its intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize the compound. A compound with high metabolic stability will have a long half-life and low intrinsic clearance. The presence of two fluorine atoms on the phenyl ring of this compound may enhance metabolic stability by blocking potential sites of oxidation. nih.gov

Table 1: Representative Data from an In Vitro Metabolic Stability Assay This table presents hypothetical data for illustrative purposes.

| Test System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Human | > 60 | < 10 |

| Liver Microsomes | Rat | 45 | 25 |

| Liver Microsomes | Dog | 55 | 15 |

| Hepatocytes | Human | 50 | 20 |

Identification and Structural Characterization of Metabolites of this compound

Following incubation in in vitro systems, metabolites are identified and structurally characterized, typically using high-performance liquid chromatography coupled with mass spectrometry (LC-MS/MS). Based on the structure of this compound and known metabolic reactions for similar structures, several potential metabolites can be postulated.

Phase I Metabolites: Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH) groups. mhmedical.com

Aromatic Hydroxylation: The difluorophenyl ring is a likely site for oxidative metabolism. CYP450 enzymes can catalyze the introduction of a hydroxyl group onto the aromatic ring, likely at a position not occupied by a fluorine atom.

Oxazolidinone Ring Opening: The oxazolidinone ring may undergo hydrolysis. Studies on other oxazolidinedione compounds have shown that ring opening is a possible metabolic pathway, leading to the formation of an alcohol amide or keto amide. nih.gov

Defluorination: While often a minor pathway, metabolic removal of fluorine atoms can occur, although fluorinated aromatic rings are generally stable. nih.gov

Phase II Metabolites: Phase I metabolites containing a newly introduced hydroxyl group can subsequently undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. nih.gov

Glucuronidation: A glucuronic acid moiety can be attached to a hydroxylated metabolite via UDP-glucuronosyltransferase (UGT) enzymes. jumedicine.com

Sulfation: A sulfonate group can be added by sulfotransferase (SULT) enzymes. jumedicine.com

Elucidation of Enzyme Systems Involved in the Biotransformation of this compound

The primary enzyme system responsible for the Phase I metabolism of a vast number of drugs is the cytochrome P450 (CYP450) superfamily. nih.gov

CYP450 Enzymes: The most abundant and important isoform in human drug metabolism is CYP3A4, followed by members of the CYP2C, CYP2D6, and CYP1A2 families. mdpi.commdpi.com Studies on structurally similar compounds suggest that CYP3A4 is a likely candidate for the oxidative metabolism of this compound. nih.gov The specific isoforms involved can be confirmed through experiments with recombinant human CYP enzymes or by using specific chemical inhibitors in liver microsome incubations.

Phase II Enzymes: If conjugation occurs, UGT and SULT enzyme families would be responsible for glucuronidation and sulfation, respectively. jumedicine.com

Mapping of Proposed Metabolic Pathways for this compound

Based on the potential metabolites and enzymes identified above, a proposed metabolic pathway for this compound can be mapped. The primary route is expected to be Phase I oxidation followed by Phase II conjugation.

The initial step would likely involve CYP450-mediated hydroxylation of the difluorophenyl ring. This newly formed phenolic metabolite could then be a substrate for UGT or SULT enzymes, leading to the formation of a glucuronide or sulfate conjugate, which would be readily excreted. A secondary, less likely pathway could involve the hydrolytic opening of the oxazolidinone ring.

Figure 1: Proposed Metabolic Pathways for this compound (This figure represents a hypothetical pathway based on chemical principles and data from related compounds.)

Computational Prediction of Metabolic Hot Spots and Sites of Biotransformation

In addition to experimental methods, computational (in silico) models are valuable tools for predicting a molecule's metabolic fate. These programs use algorithms based on known metabolic reactions and enzyme specificities to identify "metabolic hot spots"—the atoms or bonds most likely to undergo biotransformation.

For this compound, these models would analyze the reactivity of each site on the molecule.

Ligand-Based Methods: These approaches compare the structure of the new compound to a database of known substrates and their sites of metabolism.

Structure-Based Methods: These methods involve docking the compound into the three-dimensional structure of a metabolizing enzyme (like a CYP450) to predict the most likely binding orientation and the proximity of specific atoms to the enzyme's catalytic center.

Computational tools would likely predict the carbon atoms on the difluorophenyl ring as potential sites for hydroxylation. The software would also assess the lability of the bonds within the oxazolidinone ring to predict the likelihood of hydrolysis. The output of such an analysis can help prioritize which metabolites to search for in experimental studies.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| NADPH (Nicotinamide adenine dinucleotide phosphate) |

Advanced Analytical Methodologies for Research Applications on 4 3,4 Difluorophenyl Oxazolidin 2 One

Chromatographic Techniques for Separation and Quantification in Research Matrices (e.g., LC-MS/MS for trace analysis)

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent technique for the trace analysis of 4-(3,4-Difluorophenyl)oxazolidin-2-one in various research matrices, such as plasma, microsomal incubations, or environmental samples. Its high sensitivity and selectivity allow for precise quantification even at very low concentrations. nih.govnih.gov

A typical method involves reversed-phase high-performance liquid chromatography (HPLC) for separation. A C8 or C18 analytical column is commonly employed, offering effective retention and resolution of the analyte from endogenous matrix components. nih.govresearchgate.net Gradient elution is often preferred to ensure sharp peak shapes and reduce analysis time. The mobile phase generally consists of an aqueous component, such as ammonium (B1175870) formate (B1220265) or trifluoroacetic acid in water, and an organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov

For detection, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is utilized. This involves selecting a specific precursor ion (typically the protonated molecule, [M+H]⁺) in the first quadrupole, inducing fragmentation in the collision cell, and monitoring a specific, high-intensity product ion in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and enhancing sensitivity. nih.gov For fluorinated compounds, electrospray ionization (ESI) in positive mode is generally effective.

Below is an interactive table outlining a representative set of LC-MS/MS parameters for the analysis of this compound.

| Parameter | Typical Condition | Rationale |

|---|---|---|

| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 3.5 µm) | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 4.5) | Aids in protonation for positive mode ESI and provides good peak shape. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for efficient elution. |

| Flow Rate | 0.4 mL/min | Standard flow rate compatible with ESI interfaces. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Effective for nitrogen-containing heterocyclic compounds. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantification. |

| MRM Transition | To be determined experimentally (e.g., m/z 200.1 → 143.1) | Specific precursor-to-product ion transition for the target analyte. |

| Limit of Quantification (LOQ) | Typically in the low ng/mL range (e.g., 1-5 ng/mL) | Achievable with modern LC-MS/MS systems for trace analysis. nih.gov |

Spectroscopic Techniques for Quantitative Analysis in In Vitro and Ex Vivo Research Samples

Spectroscopic techniques are vital for both structural confirmation and quantitative analysis of this compound, particularly for pure substances or in simpler research matrices where high sensitivity is not the primary requirement.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for structural elucidation and can be used for quantitative purposes (qNMR).

¹H NMR provides information on the proton environment. The protons on the oxazolidinone ring and the aromatic protons on the difluorophenyl ring will have characteristic chemical shifts and coupling patterns.

¹³C NMR identifies the unique carbon atoms in the molecule.

¹⁹F NMR is particularly useful for fluorine-containing compounds, providing a highly sensitive and specific signal for the two fluorine atoms on the phenyl ring, which would appear as distinct signals due to their different chemical environments. numberanalytics.comdiva-portal.org Quantitative ¹⁹F NMR can be a powerful method for purity assessment and quantification against a fluorinated internal standard.

Infrared (IR) Spectroscopy , particularly Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify functional groups. The spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) group of the cyclic carbamate (B1207046) (oxazolidinone ring), typically appearing in the range of 1720-1765 cm⁻¹. researchgate.net Other characteristic peaks would include C-F stretching and aromatic C-H stretching vibrations.

The following interactive table summarizes expected spectroscopic data for the compound.

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | Aromatic Protons (C₆H₃F₂) | δ 7.0 - 7.5 ppm (complex multiplets) |

| CH Proton (Oxazolidinone Ring) | δ 4.8 - 5.2 ppm (multiplet) | |

| CH₂ Protons (Oxazolidinone Ring) | δ 4.0 - 4.6 ppm (multiplets) researchgate.net | |

| ¹⁹F NMR | Fluorine at C-3 | To be determined experimentally |

| Fluorine at C-4 | To be determined experimentally | |

| FTIR | C=O Stretch (Oxazolidinone) | 1720 - 1765 cm⁻¹ (strong) researchgate.net |

| C-F Stretch (Aromatic) | 1100 - 1300 cm⁻¹ (strong) | |

| C-N Stretch | 1200 - 1350 cm⁻¹ (medium) |

Mass Spectrometry for De Novo Structural Elucidation of Metabolites and Impurities

High-resolution mass spectrometry (HRMS), often coupled with LC and utilizing techniques like Orbitrap or Time-of-Flight (TOF) analyzers, is indispensable for the de novo structural elucidation of unknown metabolites and process-related impurities. nih.govthermofisher.com This approach provides highly accurate mass measurements (typically <5 ppm error), which allows for the confident determination of elemental compositions for both the parent ion and its fragment ions.

When this compound is incubated in an in vitro system, such as with human liver microsomes, it may undergo metabolic transformations. researchgate.netnih.gov Common phase I metabolic pathways for such compounds include oxidation (hydroxylation) on either the aromatic ring or the oxazolidinone ring. Phase II metabolism could involve conjugation with glucuronic acid.

Collision-Induced Dissociation (CID) is used to fragment the ions, and the resulting fragmentation pattern provides structural clues. uab.edu For this compound, key fragmentations would likely involve the cleavage of the oxazolidinone ring and losses related to the difluorophenyl moiety. The loss of fragments like HF (20 Da) or CO₂ (44 Da) can also be diagnostic. whitman.edu By comparing the fragmentation patterns of the parent drug with those of its metabolites, the site of metabolic modification can often be pinpointed.

The table below details potential metabolites and characteristic mass fragments.

| Compound Type | Potential Structure | Expected [M+H]⁺ (m/z) | Characteristic MS/MS Fragments/Losses |

|---|---|---|---|

| Parent Drug | This compound | 200.0514 | Loss of C₂H₂O (42 Da), loss of CO₂ (44 Da), difluorophenyl cation (113 Da) |

| Metabolite (Oxidation) | Hydroxylated derivative | 216.0463 | Same fragments as parent + mass shift of 16 Da on relevant fragments |

| Metabolite (Glucuronidation) | Glucuronide conjugate of hydroxylated metabolite | 392.0781 | Neutral loss of glucuronic acid (176 Da) uab.edu |

| Impurity (Dehalogenation) | 4-(Fluorophenyl)oxazolidin-2-one | 182.0615 | Shift in parent and fragment masses corresponding to loss of one fluorine atom |

Development of Microfluidic and Miniaturized Analytical Platforms for High-Throughput Research Screening

Microfluidic platforms, or "lab-on-a-chip" systems, offer a transformative approach to high-throughput screening (HTS) by miniaturizing and automating assays. researchgate.net These devices enable the rapid screening of compound libraries against biological targets while consuming minimal amounts of reagents and the test compound itself, which is a significant advantage in early-stage research. nih.govaip.org

For this compound and its analogues, microfluidic systems can be designed for various research applications:

Droplet-based microfluidics: Encapsulates individual cells or enzymatic reactions within nanoliter-sized droplets. This allows for millions of individual experiments to be run in parallel, ideal for screening for enzyme inhibitors or compounds affecting cell viability. researchgate.net

Array-based platforms: Feature hundreds or thousands of miniaturized wells where different compound concentrations or combinations can be tested simultaneously. njit.edu

Perfusion systems: Organ-on-a-chip models can be used to study the compound's effect on 3D cell cultures that better mimic in vivo tissues, providing more physiologically relevant data.

These platforms integrate automated liquid handling, incubation, and detection (often via fluorescence or mass spectrometry), significantly accelerating the pace of research. nih.gov

| Microfluidic Platform | Research Application for this compound | Key Advantages |

|---|---|---|

| Droplet-based Screening | Screening for enzyme inhibition (e.g., against bacterial or human enzymes). | Ultra-high throughput (millions of assays), low sample consumption, reduced cross-contamination. researchgate.net |

| Microwell Array | Dose-response studies on various cell lines (e.g., cancer, bacterial). | Parallel processing of multiple concentrations, generation of large datasets for IC₅₀ determination. |

| Organ-on-a-Chip | Assessing cytotoxicity or metabolic stability using liver-on-a-chip models. | More physiologically relevant data, potential to predict in vivo outcomes. |

Bioanalytical Method Development for In Vitro Biological Study Samples

Developing a robust bioanalytical method is a prerequisite for obtaining reliable quantitative data from in vitro biological studies, such as metabolic stability assays in human liver microsomes (HLM) or cell-based assays. ofnisystems.com The process involves creating and validating a method to accurately measure the concentration of the analyte in the specific biological matrix. europa.eu

The development process for this compound would typically follow these steps:

Sample Preparation: The goal is to remove interfering substances, primarily proteins, from the matrix. For in vitro samples, protein precipitation with a cold organic solvent (e.g., acetonitrile) is a common and effective first step. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed for cleaner samples if matrix effects are significant. scienceopen.com

Chromatography and Detection: An LC-MS/MS method, as described in section 7.1, is developed to provide the necessary selectivity and sensitivity. An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte, is used to correct for variability during sample processing and analysis.

Method Validation: The method is rigorously validated according to regulatory guidelines to ensure its performance. Key validation parameters include:

Selectivity: Ensuring no interference from matrix components.

Linearity: Establishing the concentration range over which the assay is accurate.

Accuracy and Precision: Determining how close the measured values are to the true values and the reproducibility of the measurements.

Matrix Effect: Assessing the impact of the biological matrix on analyte ionization.

Stability: Evaluating the stability of the analyte in the matrix under various storage and handling conditions (e.g., freeze-thaw cycles, room temperature). europa.eu

For an in vitro metabolic stability study, the disappearance of the parent compound, this compound, would be monitored over time in an HLM incubation to determine its intrinsic clearance.

| Validation Parameter | Acceptance Criteria (Typical) | Purpose |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | Confirms a direct relationship between instrument response and concentration. |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | Ensures the measured value reflects the true value. |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | Demonstrates the reproducibility of the method. |

| Recovery | Consistent and reproducible | Measures the efficiency of the sample extraction process. |

| Matrix Effect | IS-normalized matrix factor CV ≤ 15% | Ensures matrix components do not suppress or enhance the analyte signal. |

| Stability | Concentration within ±15% of initial | Confirms analyte does not degrade during sample handling and storage. |

Conclusion and Future Research Directions for 4 3,4 Difluorophenyl Oxazolidin 2 One

Synthesis of Key Research Findings and Scientific Contributions

Direct experimental research findings specifically for 4-(3,4-difluorophenyl)oxazolidin-2-one are not extensively reported. The scientific understanding of this compound is therefore inferred from the vast body of research on related analogs and its core chemical structures.

The Oxazolidinone Scaffold : The 2-oxazolidinone (B127357) ring is a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov Its most notable contribution is in the field of antibacterial agents, exemplified by Linezolid, the first FDA-approved drug in this class. rsc.orgnih.gov Oxazolidinone antibiotics typically function by inhibiting the initiation of bacterial protein synthesis through binding to the 50S ribosomal subunit. nih.govtaylorandfrancis.com Beyond this, the oxazolidinone structure is also a well-known pharmacophore for inhibitors of monoamine oxidase (MAO), an enzyme critical in neurotransmitter metabolism. rsc.orgnih.govnih.gov This dual potential for antibacterial and neurological activity makes any novel oxazolidinone derivative an object of significant scientific interest.

The 3,4-Difluorophenyl Moiety : The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often used to modulate physicochemical and pharmacokinetic properties. tandfonline.comnih.gov The presence of two fluorine atoms on the phenyl ring can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com Furthermore, the high electronegativity of fluorine can alter the electronic properties of the aromatic ring, potentially leading to stronger and more specific interactions with biological targets, thereby improving binding affinity. tandfonline.com The 3,4-difluoro substitution pattern is a common and effective strategy seen in many classes of biologically active molecules. ontosight.ai

The primary scientific contribution of this compound at this stage is its existence as a potential research tool to explore new areas of the chemical space for oxazolidinones, particularly for 4-aryl substituted variants, which are less explored than the 3-aryl-5-substituted antibacterial agents. nih.gov

Identification of Unresolved Questions and Critical Research Gaps

Given the limited specific data, the entire pharmacological profile of this compound represents a critical research gap. Key unresolved questions that form the basis for future investigation include:

Primary Biological Target(s) : What is the primary molecular target of this compound? Does it exhibit antibacterial activity by targeting the bacterial ribosome, or does it primarily act as an inhibitor of monoamine oxidase? Could it possess entirely novel, unanticipated biological activity?

Potency and Efficacy : What is the potency of the compound against its primary target(s)? For instance, what are its Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria, or its IC₅₀/Kᵢ values against MAO-A and MAO-B? rsc.orgnih.gov

Selectivity Profile : If the compound inhibits MAO, what is its selectivity for the MAO-A versus the MAO-B isoform? High selectivity is crucial for therapeutic potential and minimizing side effects. nih.gov Similarly, if it has antibacterial properties, what is its spectrum of activity (e.g., Gram-positive, Gram-negative)? nih.govnih.gov

Stereochemical Influence : The C4 position of the oxazolidinone ring is a chiral center. The synthesis and separation of the individual (R) and (S) enantiomers are critical, as biological activity is often confined to a single stereoisomer in related compounds. nih.gov The influence of this stereochemistry on activity is a major unknown.

Physicochemical and ADMET Properties : Fundamental properties such as solubility, permeability, metabolic stability, and potential for toxicity are completely uncharacterized.

Opportunities for Further Chemical Modification and Rational Design of Analogs

The structure of this compound offers multiple vectors for chemical modification to probe structure-activity relationships (SAR) and optimize potential activity. A rational drug design program would systematically explore substitutions at the N3 and C5 positions of the oxazolidinone ring.

| Modification Site | Proposed Substituents | Rationale for Design |

| N3 Position | Small alkyl groups (methyl, ethyl); Acyl groups; Heteroaromatic rings | To probe the necessity of the N-H bond for activity. Acylation or alkylation could modulate potency, selectivity, and pharmacokinetic properties. This position is critical for the activity of 3-aryl oxazolidinone antibiotics. nih.govnih.gov |

| C5 Position | Hydroxymethyl; Acetamidomethyl; Small heterocycles (e.g., triazole, tetrazole) | This position is crucial for the antibacterial activity of Linezolid and its analogs, where the acetamidomethyl group is key. nih.govresearchgate.net Introducing different groups would explore potential antibacterial activity and could also modulate MAO inhibition. nih.govacs.org |

| Phenyl Ring | Altering fluorine position (e.g., 2,4-difluoro, 3,5-difluoro); Introducing other halogens or small electron-withdrawing/donating groups | To fine-tune electronic properties and binding interactions. Different fluorine substitution patterns are known to impact MAO inhibition and antibacterial potency in related scaffolds. acs.org |

These modifications would generate a library of analogs essential for establishing a clear SAR, which is fundamental to optimizing a lead compound for further development. nih.gov

Prospects for Advanced Mechanistic and Preclinical Biological Investigation

A structured cascade of investigations is required to elucidate the compound's potential.

Initial In Vitro Profiling : The first step involves screening this compound against a standard panel of biological targets. This would include assessing its antibacterial activity against key Gram-positive pathogens (e.g., Staphylococcus aureus, Enterococcus faecalis) and testing its inhibitory activity against purified MAO-A and MAO-B enzymes. rsc.orgnih.gov

Mechanism of Action Studies : If promising activity is identified, mechanistic studies would follow. For antibacterial "hits," this would involve bacterial protein synthesis inhibition assays and ribosomal binding studies to confirm the classic oxazolidinone mechanism. nih.gov For MAO inhibition, enzyme kinetics would determine if the inhibition is reversible or irreversible. rsc.org

Structural Biology : Obtaining a crystal structure of the compound bound to its biological target (e.g., the bacterial ribosome or MAO) would provide invaluable atomic-level insight into its binding mode. nih.gov This information is crucial for guiding further rational design of more potent and selective analogs.

Preclinical Evaluation : Promising candidates with potent and selective activity would advance to preclinical studies. This involves evaluating their pharmacokinetic profiles (absorption, distribution, metabolism, excretion) in animal models. Efficacy would then be tested in relevant disease models, such as a mouse model of systemic bacterial infection. nih.gov

Broader Implications for Fundamental Chemical Biology and Compound Discovery Research

The systematic study of this compound and its rationally designed analogs holds broader implications beyond the potential of the single molecule itself. Such research could:

Expand SAR Knowledge : It would contribute significantly to the understanding of 4-aryl-oxazolidinones, a less-explored chemical space compared to the well-documented 3,5-disubstituted antibacterial agents. nih.govnih.gov

Probe the Role of Fluorine : It would provide a clear case study on how the specific 3,4-difluoro substitution pattern influences binding and activity within the oxazolidinone scaffold, adding to the broader knowledge base on fluorine's role in medicinal chemistry. tandfonline.com

Generate Novel Tool Compounds : Even if the compound does not become a drug, potent and selective analogs could serve as valuable chemical probes for studying the biology of targets like MAO or bacterial ribosomes.

Identify New Therapeutic Leads : Ultimately, this line of inquiry holds the potential to uncover novel lead compounds. The unique structural arrangement may offer a different balance of efficacy and safety compared to existing oxazolidinones, potentially addressing challenges like drug resistance or off-target effects. numberanalytics.comresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。